molecular formula C15H25N5 B14112801 5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine

5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14112801
M. Wt: 275.39 g/mol
InChI Key: AZQDQWDAXMVUSD-UHFFFAOYSA-N
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Description

5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine is a synthetic compound known for its diverse applications in agriculture and medicinal chemistry. It is commonly referred to as Ametoctradin and is recognized for its role as a fungicide, particularly effective against oomycete pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine involves the inhibition of mitochondrial respiration in target pathogens. Specifically, it binds to the bc1 complex (complex III) in the electron transport chain, leading to a rapid decrease in oxygen consumption and intracellular ATP levels. This disruption in energy production ultimately results in the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. Its effectiveness as a fungicide and its ability to inhibit mitochondrial respiration set it apart from other similar compounds .

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

5-ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)18-14-11-17-19-20(14)15(12)16/h11H,3-10,16H2,1-2H3

InChI Key

AZQDQWDAXMVUSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N2C(=CN=N2)N=C1CC)N

Origin of Product

United States

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